molecular formula C14H16N4OS B2489115 N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide CAS No. 2415623-95-7

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B2489115
CAS No.: 2415623-95-7
M. Wt: 288.37
InChI Key: VXRGWVBHVZLERW-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the thiazole ring via a condensation reaction. The final step usually involves the coupling of the pyridine ring to the azetidine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide include other azetidine and thiazole derivatives, such as:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazole-containing compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,4-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10-13(20-9-16-10)14(19)17(2)11-7-18(8-11)12-5-3-4-6-15-12/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRGWVBHVZLERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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